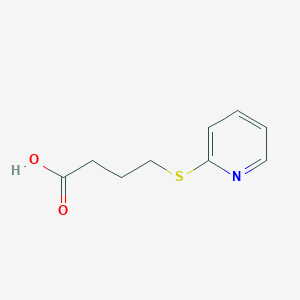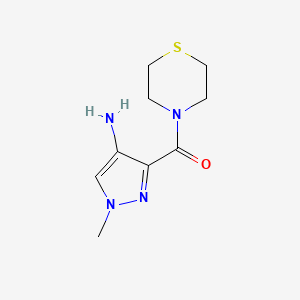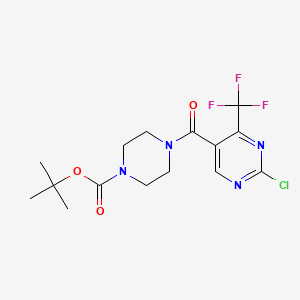![molecular formula C11H12N2O2 B11785254 Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and an acetate ester, making it a versatile molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced alcohols, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Lacks the acetate ester group, making it less versatile in certain applications.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
(1H-Benzo[d]imidazol-2-yl)methanamine: Features an amine group, offering different binding properties and applications.
Uniqueness
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
WZUREQSQWDWVNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)

![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)



![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)

![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)



